molecular formula C16H17NO3 B2369899 N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide CAS No. 1396891-26-1

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide

Cat. No.: B2369899
CAS No.: 1396891-26-1
M. Wt: 271.316
InChI Key: UKCNSAHDSBFPOP-MDZDMXLPSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide” is a compound that contains furan rings . Furan is a five-membered aromatic heterocyclic compound and is a common structural motif in many natural products . The compound is synthesized under mild synthetic conditions supported by microwave radiation .


Synthesis Analysis

The synthesis of amides and esters containing furan rings is carried out under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of furan compounds has been explored through various studies . Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions . Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .


Physical And Chemical Properties Analysis

The physical properties of related compounds offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds . The chemical properties of furan-based compounds reveal the influence of sulfonamide groups on the stability and reactivity of these molecules .

Scientific Research Applications

Anticonvulsant Activity

  • Crystallographic Studies : N-substituted cinnamamide derivatives, including a structure similar to N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide, have been analyzed for their potential anticonvulsant activity. These compounds align with the pharmacophore model of anticonvulsants, suggesting their utility in managing seizures (Żesławska et al., 2017).
  • Anticonvulsant Pharmacophore Model : Further crystallographic studies reinforce the role of cinnamamide derivatives in anticonvulsant activity, indicating a correlation between molecular structure and therapeutic effect (Żesławska et al., 2018).

Antidepressant Activity

  • Evaluation of Antidepressant Activity : In animal models, certain N-cinnamamide derivatives have shown potential as antidepressants, reducing immobility time in tests, which is indicative of antidepressant activity (Guan & Qu, 2011).

Pharmacological Properties in Nervous System Disorders

  • Cinnamamide in Nervous System Disorders : Some cinnamamide derivatives have displayed a range of pharmacological properties beneficial for the central and peripheral nervous systems, including neuroprotective and analgesic effects (Gunia-Krzyżak et al., 2017).

Plant Growth Regulation

  • Plant Growth Regulator : A cinnamamide derivative was found to exhibit activity as a plant growth regulator, influencing the growth of lettuce (Ridwan et al., 2018).

Photo-Responsive Properties

  • Photo-Responsive Monomer : N,N-Bis(2-hydroxyethyl) cinnamamide, a cinnamamide variant, has been synthesized and characterized for its potential as a photo-responsive monomer, indicating its use in developing photo-responsive polymers (Jin, Sun & Wu, 2011).

Anti-Helicobacter pylori Activities

  • Anti-Helicobacter pylori Potential : Certain N-substituted cinnamamide derivatives have demonstrated significant activity against Helicobacter pylori, which is notable for its role in gastrointestinal disorders (Klesiewicz et al., 2018).

Condensation Reactions

  • Use in Organic Reactions : Cinnamamide derivatives have been utilized in condensation reactions with aliphatic and aromatic carbonyl compounds, suggesting their utility in organic synthesis (Algarra et al., 1995).

Antidepressant-like Action in Mice

  • Chemical Synthesis and Evaluation : A series of N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and evaluated for their antidepressant activities, showing promising results in mouse models (Deng et al., 2011).

Maillard Reaction Studies

  • Maillard Reaction Products : Studies have investigated the Maillard reaction involving hydroxycinnamic acids, which are related to cinnamamide chemistry, indicating the role of these compounds in food chemistry and potential health benefits (Jiang et al., 2009).

Future Directions

Furfural, an important starting material for a large number of reactions, can be obtained from renewable resources, making the heterocycle of interest in terms of green chemistry . The synthesis of furan derivatives has potential applications in the development of new anticancer drugs , indicating promising future directions for research and development in this area.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCNSAHDSBFPOP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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